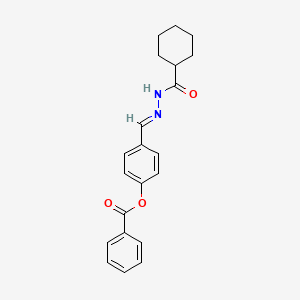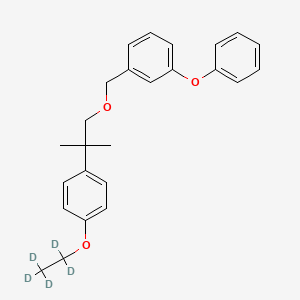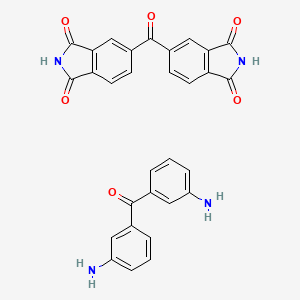
Ciprofloxacin-d8 (hydrochloride monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin-d8 (hydrochloride monohydrate) is a deuterium-labeled derivative of Ciprofloxacin (hydrochloride monohydrate). Ciprofloxacin is a fluoroquinolone antibiotic known for its potent antibacterial activity. The deuterium labeling in Ciprofloxacin-d8 is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofloxacin-d8 (hydrochloride monohydrate) involves the incorporation of deuterium atoms into the Ciprofloxacin molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of Ciprofloxacin-d8 (hydrochloride monohydrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Ciprofloxacin-d8 (hydrochloride monohydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Ciprofloxacin-d8 can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone derivatives .
Applications De Recherche Scientifique
Ciprofloxacin-d8 (hydrochloride monohydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoroquinolone antibiotics.
Biology: Employed in metabolic studies to understand the biotransformation of Ciprofloxacin in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ciprofloxacin.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the consistency and purity of Ciprofloxacin products .
Mécanisme D'action
Ciprofloxacin-d8 (hydrochloride monohydrate) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The deuterium labeling does not significantly alter the mechanism of action compared to the non-labeled Ciprofloxacin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8.
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity .
Uniqueness
Ciprofloxacin-d8 (hydrochloride monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic pathways and potential drug-drug interactions of Ciprofloxacin .
Propriétés
Formule moléculaire |
C17H21ClFN3O4 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2/i3D2,4D2,5D2,6D2;; |
Clé InChI |
ARPUHYJMCVWYCZ-CORRJWLCSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].O.Cl |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



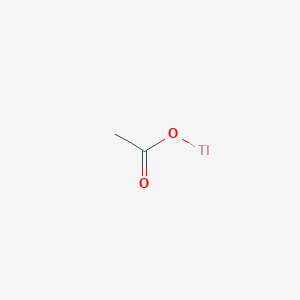
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

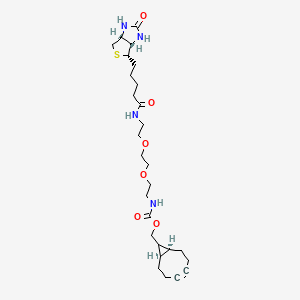
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
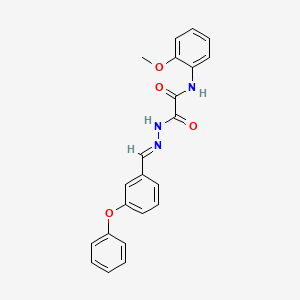
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
